1,8-Didemethyl Zolazepam
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Overview
Description
1,8-Didemethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. Zolazepam is commonly used in veterinary medicine as an anesthetic, often in combination with other agents such as tiletamine. The compound this compound is structurally similar to zolazepam but lacks the methyl groups at positions 1 and 8 on the diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Didemethyl Zolazepam involves several key steps. The starting material is typically 1,3-dimethyl-5-pyrazolone, which undergoes chlorination to form 5-chloro-1,3-dimethylpyrazole. This intermediate is then acylated with 2-fluorobenzoyl chloride to produce (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The final steps involve methyl amination, acylation with bromoacetyl bromide, conversion to the azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the diazepinone structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Didemethyl Zolazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
1,8-Didemethyl Zolazepam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of pyrazolodiazepinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential use as an anesthetic or sedative in veterinary medicine.
Industry: It is used in the development of new anesthetic agents and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 1,8-Didemethyl Zolazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA .
Comparison with Similar Compounds
Similar Compounds
Zolazepam: The parent compound, used in combination with tiletamine as an anesthetic.
Diazepam: A benzodiazepine with similar sedative and anxiolytic properties.
Midazolam: Another benzodiazepine used for its sedative effects.
Uniqueness
1,8-Didemethyl Zolazepam is unique due to the absence of methyl groups at positions 1 and 8, which may alter its pharmacokinetic and pharmacodynamic properties compared to zolazepam. This structural difference can affect its potency, duration of action, and interaction with receptors .
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-6,8-dihydro-2H-pyrazolo[3,4-e][1,4]diazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLYVCGJQNRNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NCC(=O)NC2=NN1)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747614 |
Source
|
Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-54-7 |
Source
|
Record name | 4-(2-Fluorophenyl)-6,8-dihydro-3-methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55199-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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